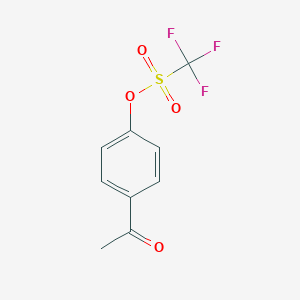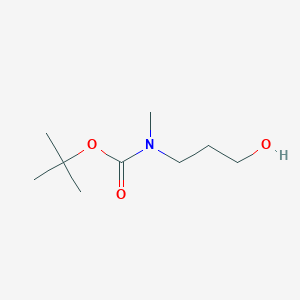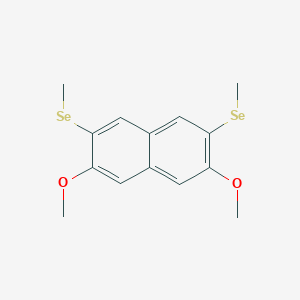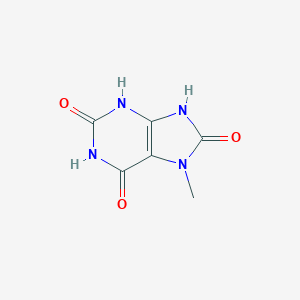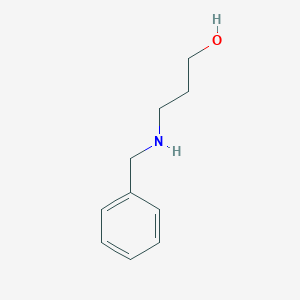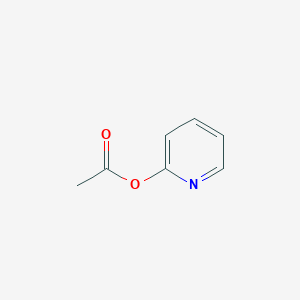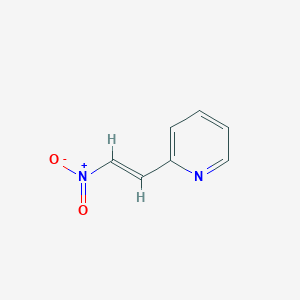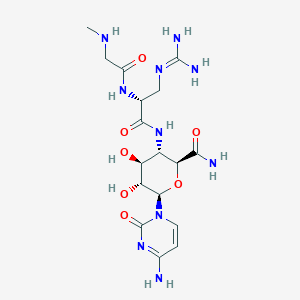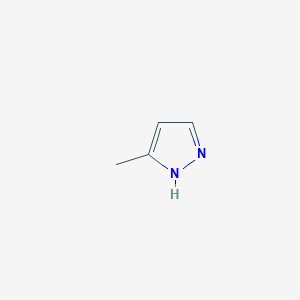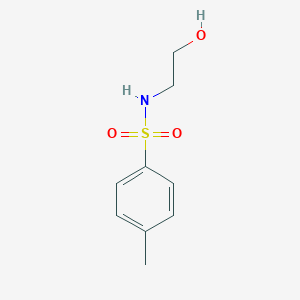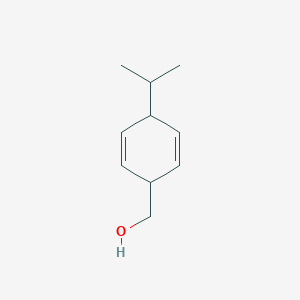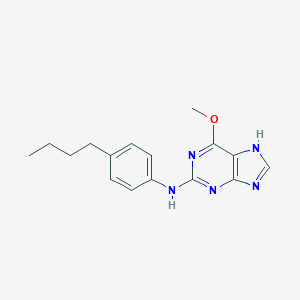
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmaceuticals, agriculture, and materials science. This compound is also known by its chemical name, 2-(4-butylphenylamino)-6-methoxypurine, and has a molecular formula of C18H22N4O.
Mechanism of Action
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have reported that 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can affect various biochemical and physiological processes in cells. For instance, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in lab experiments is its potential as a potent anticancer agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
Several future directions can be explored in the research of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-. One of the potential directions is in the development of novel anticancer therapies based on this compound. Additionally, this compound can be further explored for its potential applications in other areas such as agriculture and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has significant potential in scientific research. Its potential applications in various areas such as pharmaceuticals, agriculture, and materials science make it a promising candidate for further exploration. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can be achieved through several methods. One of the commonly used methods involves the reaction of 2,6-dichloropurine with 4-butylaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropurine with 4-butylphenylhydrazine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
The potential applications of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in scientific research are vast and varied. One of the significant applications is in the field of pharmaceuticals, where this compound has been found to exhibit anticancer properties. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
104715-69-7 |
|---|---|
Product Name |
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- |
Molecular Formula |
C16H19N5O |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Other CAS RN |
104715-69-7 |
synonyms |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




